molecular formula C10H11F2N B1589220 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline CAS No. 80076-46-6

5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B1589220
CAS No.: 80076-46-6
M. Wt: 183.2 g/mol
InChI Key: CEKODOXMQSFDIZ-UHFFFAOYSA-N
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Description

5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 26378-66-5) is a fluorinated tetrahydroquinoline derivative characterized by a partially saturated quinoline core substituted with two fluorine atoms at positions 5 and 6, and a methyl group at position 2. Tetrahydroquinolines are privileged scaffolds in medicinal chemistry due to their structural resemblance to bioactive natural products and synthetic pharmaceuticals . The 5,6-difluoro substitution introduces strong electron-withdrawing effects, which can enhance metabolic stability and modulate interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c1-6-2-3-7-9(13-6)5-4-8(11)10(7)12/h4-6,13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKODOXMQSFDIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1)C=CC(=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444659
Record name 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80076-46-6
Record name 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the Skraup cyclization reaction, where aniline derivatives react with aldehydes or ketones in the presence of an acid catalyst . For instance, 2,3,4,5-tetrafluoroaniline can be reacted with acrolein, crotonic aldehyde, or methylvinylketone to produce the desired tetrahydroquinoline derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce halogenated or nitrated tetrahydroquinolines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline, highlighting substituent effects, physicochemical properties, and applications:

Compound Substituents Molecular Formula Mass (g/mol) Key Features Applications/Activities References
5,6-Difluoro-2-methyl-THQ 5-F, 6-F, 2-CH₃ C₁₀H₁₁F₂N 191.20 Enhanced electron-withdrawing effects; potential for improved metabolic stability. Not explicitly reported, but likely explored for pharmacological activity.
6-Fluoro-2-methyl-THQ 6-F, 2-CH₃ C₁₀H₁₂FN 165.21 Chiral center at C2; commercial availability. Precursor for TLR2 agonists (S-enantiomer is eutomeric).
(R)-6-Chloro-2-methyl-THQ 6-Cl, 2-CH₃ C₁₀H₁₂ClN 181.66 Chlorine’s larger size and polarizability may alter binding kinetics. Potential for chiral-specific bioactivity (e.g., receptor modulation).
6-(Trifluoromethyl)-THIQ hydrochloride 6-CF₃ (tetrahydroisoquinoline core) C₁₀H₁₁ClF₃N 237.65 Trifluoromethyl group increases lipophilicity and bioavailability. Not explicitly stated, but CF₃ groups often enhance drug-like properties.
5,7-Dimethoxy-3,4-diaryl-THQ 5,7-(OCH₃), 3,4-diaryl Varies ~350–400 Bulky diaryl substituents; synthesized via Grignard reactions. Anticancer activity (diaryl groups may interfere with tubulin or kinase targets).
6-Hydroxy-2-oxo-THQ 6-OH, 2-keto C₉H₉NO₂ 163.18 Ketone and hydroxy groups enable hydrogen bonding. Intermediate for synthesizing bioactive derivatives (e.g., antioxidants or enzyme inhibitors).

Key Comparative Insights

Substituent Effects on Bioactivity: Fluorine vs. Chlorine: The 5,6-difluoro substitution in the target compound provides stronger electron-withdrawing effects compared to mono-fluoro or chloro analogs. This could enhance binding to electron-rich biological targets (e.g., kinases) or improve metabolic stability by reducing oxidative degradation . Chiral analogs (e.g., 6-Fluoro-2-methyl-THQ) show enantiomer-specific activity, suggesting stereochemistry is crucial for potency .

Molecular Weight: At 191.20 g/mol, the target compound falls within the ideal range for CNS permeability, whereas bulkier derivatives (e.g., 5,7-Dimethoxy-3,4-diaryl-THQ) may face bioavailability challenges .

Synthetic Accessibility :

  • Fluorination of the aromatic ring typically requires electrophilic agents (e.g., Selectfluor®) or transition-metal catalysis, which may complicate scalability compared to simpler halogenation (e.g., 6-Chloro-2-methyl-THQ) .
  • Commercial availability of 6-Fluoro-2-methyl-THQ (up to $433/g) suggests established synthetic routes, whereas 5,6-difluoro-THQ may require specialized fluorination protocols .

Biological Potential: While TLR2 agonism is reported for 6-Fluoro-2-methyl-THQ derivatives, the 5,6-difluoro analog’s dual electron-withdrawing groups could optimize interactions with polar binding pockets in immune or neurological targets . Anticancer activity in diaryl-substituted THQs highlights the scaffold’s versatility; the target compound’s fluorine atoms may similarly enhance interactions with DNA topoisomerases or proteases .

Biological Activity

5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline (DFTQ) is a fluorinated heterocyclic compound with the molecular formula C10H11F2N and a molecular weight of 183.2 g/mol. It has garnered attention due to its potential biological activities and applications in medicinal chemistry.

The biological activity of DFTQ is primarily attributed to its ability to interact with various molecular targets in biological systems. Research indicates that it can function as an inhibitor or modulator of specific enzymes and receptors, influencing key biological processes such as:

  • Signal transduction : DFTQ may affect pathways that regulate cellular responses to external stimuli.
  • Gene expression : The compound can modulate the transcription of specific genes.
  • Metabolic pathways : DFTQ may influence metabolic processes by interacting with metabolic enzymes.

Pharmacological Potential

DFTQ has been explored for its potential in treating various conditions due to its structural similarities with other biologically active compounds. Notably, tetrahydroquinoline derivatives have been associated with:

  • Analgesic properties : Potential use in pain management.
  • Anticonvulsant effects : Investigated for seizure control.
  • Antidepressant activity : Explored for mood disorders.
  • Antitumor activity : Preliminary studies suggest efficacy against certain cancer types.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study demonstrated that DFTQ derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential as a chemotherapeutic agent. The mechanism involved apoptosis induction in tumor cells, highlighting the compound's ability to trigger programmed cell death.
  • Anticonvulsant Effects :
    • Research indicated that DFTQ showed promise in animal models for reducing seizure frequency and severity. This was attributed to its modulation of neurotransmitter systems involved in seizure propagation.
  • Antidepressant Properties :
    • In behavioral studies, DFTQ demonstrated effects comparable to established antidepressants, indicating its potential utility in treating depression and anxiety disorders.

Comparative Analysis of Related Compounds

Compound NameBiological ActivityReference
5,6-Difluoro-1,2,3,4-tetrahydro-2-methylquinolineAntitumor, Antidepressant
5,6,7,8-TetrafluoroquinolineAntimicrobial
2-Methyl-5,6,7,8-tetrafluoroquinolineAnticonvulsant

Synthetic Routes

The synthesis of DFTQ can be achieved through several methods. One common approach involves the Skraup cyclization reaction , where aniline derivatives react with aldehydes or ketones in the presence of an acid catalyst. This method allows for the efficient production of DFTQ while maintaining high yields and purity levels.

Industrial Production Methods

Industrial synthesis often employs continuous flow reactors and automated systems to enhance efficiency and scalability. Optimized reaction conditions are crucial for maximizing yield and minimizing by-products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline

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